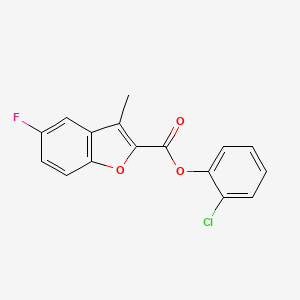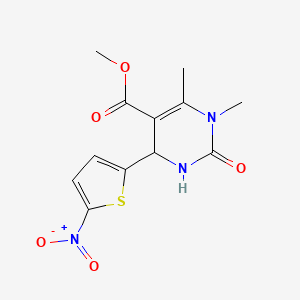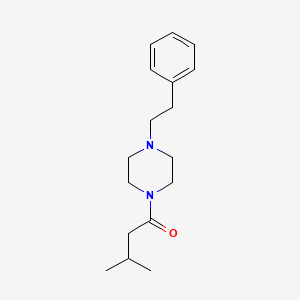![molecular formula C21H25N3O6S B5061705 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B5061705.png)
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide, also known as CSN1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. This compound was first synthesized in 2011 and has since been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream substrates, thereby blocking the signaling pathways that these kinases regulate. This compound has been shown to selectively inhibit the activity of several protein kinases, including AKT, ERK, and JNK, while having little effect on other kinases. This specificity makes this compound a valuable tool for studying the role of specific kinases in disease pathogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotection, and reduction of inflammation. Studies have also shown that this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has several advantages for use in lab experiments, including its high purity and specificity for protein kinases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid off-target effects. In addition, this compound may not be suitable for use in certain experimental systems, depending on the specific kinase targets being studied.
Zukünftige Richtungen
There are several areas of future research for 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide, including its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of this compound for these applications. In addition, future research could focus on identifying additional protein kinase targets for this compound and elucidating the downstream signaling pathways that are affected by its inhibition. Finally, studies are needed to determine the long-term effects of this compound on physiological systems and to assess its potential toxicity in vivo.
Synthesemethoden
The synthesis of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide involves several steps, starting with the reaction of 2-methyl-4-nitrophenol with chlorosulfonic acid to form 2-chloro-4-nitrophenol. This compound is then reacted with cyclohexylamine and sodium hydroxide to form 2-chloro-4-[(cyclohexylamino)sulfonyl]nitrobenzene. The final step involves the reaction of this compound with 3-nitrophenylacetic acid to form this compound. The synthesis method for this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide has been shown to have potential applications in scientific research, particularly in the fields of cancer biology and neurobiology. Studies have shown that this compound can inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cancer cell proliferation and survival. This compound has also been shown to have neuroprotective effects, reducing neuronal cell death in models of Parkinson's disease and stroke. The ability of this compound to selectively target specific protein kinases makes it a valuable tool for studying the role of these kinases in disease pathogenesis.
Eigenschaften
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-12-19(31(28,29)23-16-6-3-2-4-7-16)10-11-20(15)30-14-21(25)22-17-8-5-9-18(13-17)24(26)27/h5,8-13,16,23H,2-4,6-7,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMDQRMQUARMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5061633.png)
![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)



![4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)
![1-fluoro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5061671.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![5-(diethylamino)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5061683.png)


![6-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5061720.png)